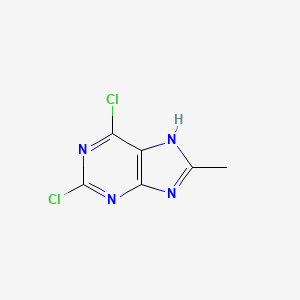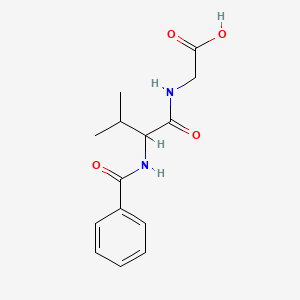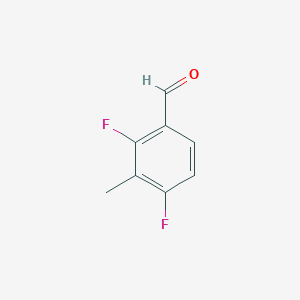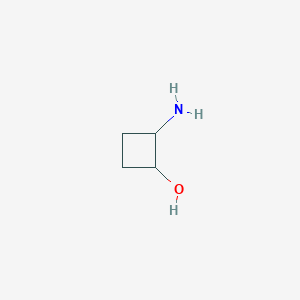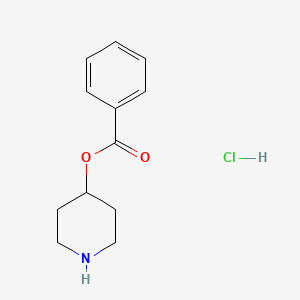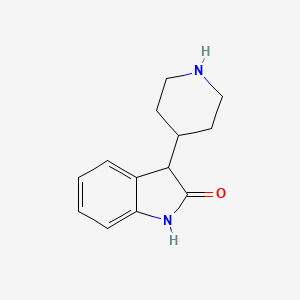
3-(ピペリジン-4-イル)インドリン-2-オン
概要
説明
3-(Piperidin-4-yl)indolin-2-one is a compound with the molecular formula C13H16N2O . It is a functionalized cereblon ligand for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of 3-(Piperidin-4-yl)indolin-2-one derivatives has been reported in several studies . For instance, one study described the synthesis of indolin-2-one derivatives incorporating a 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of 3-substituted-indolin-2-one derivatives through regioselective multi-component azomethine dipolar cycloaddition reaction .Molecular Structure Analysis
The molecular structure of 3-(Piperidin-4-yl)indolin-2-one consists of a piperidine ring attached to an indolin-2-one moiety . The compound has a molecular weight of 216.28 Da .Physical And Chemical Properties Analysis
3-(Piperidin-4-yl)indolin-2-one is a solid or liquid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
抗増殖特性
この化合物は、MCF7(乳がん)、HCT116(大腸がん)、A431(皮膚がん)、PaCa2(膵臓がん)など、さまざまなヒトがん細胞株の増殖を阻害する上で有望な結果を示しています。 これは、RPE1(網膜色素上皮)などの正常細胞には影響を与えずに、がん細胞を標的とする優れた選択性を示しています .
鎮痛および抗報酬効果
薬理学および実験治療学ジャーナルに掲載された研究では、この化合物の誘導体は、疼痛管理と中毒性行動の軽減に潜在的な用途があることを示唆しています .
抗菌活性
3-(ピペリジン-4-イル)部分を含むインドリン-2-オンのハイブリッドは、黄色ブドウ球菌などの細菌株に対して効果的であることが判明しています。 これは、新しい抗菌剤の開発におけるその潜在的な使用を示唆しています .
化学的入手可能性と研究
この化合物は市販されているため、さまざまな科学分野におけるさらなる研究開発を促進します。 この化合物に関する技術文書や査読付き論文は、ミリポアシグマなどのサプライヤーを通じて入手できます .
抗炎症活性
合成されたインドリン-2-オンの誘導体の中で、3位で置換されたものは、顕著な抗炎症活性を示しています。 これには、一酸化窒素産生の阻害、TNF-αおよびIL-6産生の抑制、炎症に関連するmRNA発現の減少が含まれます .
Safety and Hazards
将来の方向性
Indole derivatives, including 3-(Piperidin-4-yl)indolin-2-one, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . One study suggested that a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, possesses excellent anti-inflammatory activity and can be considered for future research .
作用機序
Target of Action
The primary target of 3-(Piperidin-4-yl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in bacterial DNA replication, making it an attractive target for antibacterial agents .
Mode of Action
Indole derivatives, which include 3-(piperidin-4-yl)indolin-2-one, are known to bind with high affinity to multiple receptors . This suggests that the compound may interact with its target, Topoisomerase IV, and induce changes that inhibit the enzyme’s function .
Result of Action
The molecular and cellular effects of 3-(Piperidin-4-yl)indolin-2-one’s action are likely related to its inhibition of Topoisomerase IV . By inhibiting this enzyme, the compound can disrupt bacterial DNA replication, leading to the death of bacterial cells .
生化学分析
Biochemical Properties
3-(Piperidin-4-yl)indolin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, 3-(Piperidin-4-yl)indolin-2-one interacts with proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation .
Cellular Effects
The effects of 3-(Piperidin-4-yl)indolin-2-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA . This modulation can lead to changes in gene expression, impacting various cellular functions such as proliferation, differentiation, and apoptosis . Furthermore, 3-(Piperidin-4-yl)indolin-2-one has been shown to alter metabolic pathways, affecting the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, 3-(Piperidin-4-yl)indolin-2-one exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . Additionally, 3-(Piperidin-4-yl)indolin-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
The effects of 3-(Piperidin-4-yl)indolin-2-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time when exposed to light or high temperatures . In in vitro and in vivo studies, long-term exposure to 3-(Piperidin-4-yl)indolin-2-one has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the use of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(Piperidin-4-yl)indolin-2-one vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and modulating cell signaling pathways . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage optimization in the use of 3-(Piperidin-4-yl)indolin-2-one for therapeutic purposes.
Metabolic Pathways
3-(Piperidin-4-yl)indolin-2-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolic intermediates, altering the balance of these molecules within the cell . These interactions can have significant effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 3-(Piperidin-4-yl)indolin-2-one within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of 3-(Piperidin-4-yl)indolin-2-one can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of 3-(Piperidin-4-yl)indolin-2-one is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . The precise localization of 3-(Piperidin-4-yl)indolin-2-one within the cell can have significant implications for its biological activity and therapeutic potential.
特性
IUPAC Name |
3-piperidin-4-yl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13/h1-4,9,12,14H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEMSEIARDSIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517855 | |
| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72831-89-1 | |
| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

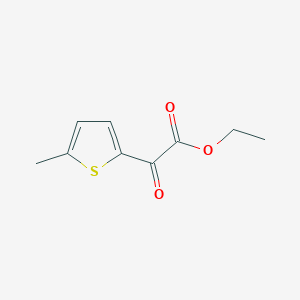
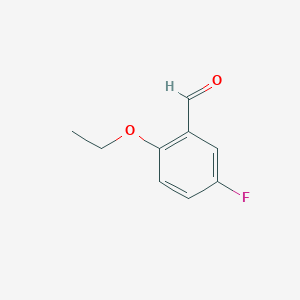
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
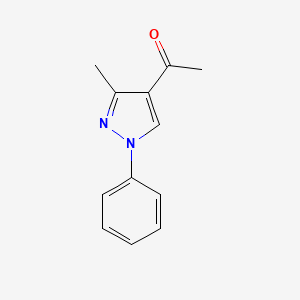
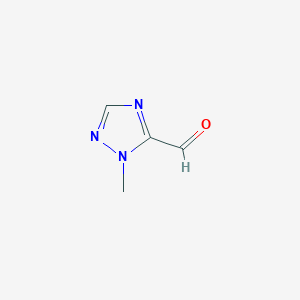

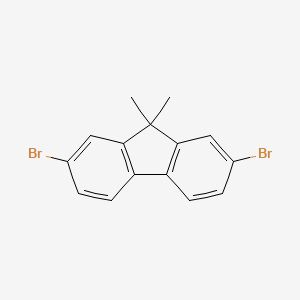
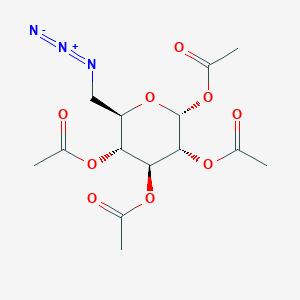
![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)
